- Iron-Catalyzed Direct Julia-Type Olefination of AlcoholsJournal of Organic Chemistry, 2020, 85(15), 9876-9886,
Cas no 95418-58-9 (1-(tert-butoxy)-4-ethenylbenzene)

95418-58-9 structure
اسم المنتج:1-(tert-butoxy)-4-ethenylbenzene
1-(tert-butoxy)-4-ethenylbenzene الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-tert-butoxystyrene
- 1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene
- 4-T-BUTOXYSTYRENE
- 1-tert-Butoxy-4-vinylbenzene
- p-tert-Butoxystyrene
- 4-tert-Butoxystyrene (stabilized with TBC)
- 1-(1,1-Dimethylethoxy)-4-ethenylbenzene (ACI)
- 1-(tert-butoxy)-4-ethenylbenzene
- 1-tert-Butoxy-4-vinylbenzene #
- AKOS008996495
- 4-tert-Butoxystyrene, 99%, contains 200 ppm 4-tert-butylcatechol as inhibitor
- MFCD00145183
- p-t-butoxy styrene
- Z87001635
- p-tertbutoxystyrene
- p-t-butoxystyrene
- SCHEMBL131860
- DTXSID30341978
- B1443
- 95418-60-3
- 95418-58-9
- Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-
- EN300-18637
-
- نواة داخلي: 1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3
- مفتاح Inchi: GRFNSWBVXHLTCI-UHFFFAOYSA-N
- ابتسامات: O(C(C)(C)C)C1C=CC(C=C)=CC=1
حساب السمة
- نوعية دقيقة: 176.12000
- النظائر كتلة واحدة: 176.120115130g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 3
- تعقيدات: 159
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 9.2Ų
- tautomeric العد: nothing
- تهمة السطحية: 0
- إكسلوغ 3: 3.7
الخصائص التجريبية
- اللون / الشكل: Not determined
- كثيف: 0.936
- نقطة انصهار: -38 ºC
- نقطة الغليان: 72-73 ºC (0.1 mmHg)
- نقطة الوميض: 207 ºF
- انكسار: 1.524
- بسا: 9.23000
- لوغب: 3.50690
- الذوبان: Not determined
1-(tert-butoxy)-4-ethenylbenzene أمن المعلومات
1-(tert-butoxy)-4-ethenylbenzene بيانات الجمارك
- رمز النظام المنسق:2909309090
- بيانات الجمارك:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(tert-butoxy)-4-ethenylbenzene الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252087-100g |
4-tert-Butoxystyrene |
95418-58-9 | 98% | 100g |
¥3584.00 | 2024-04-24 | |
Enamine | EN300-18637-2.5g |
1-(tert-butoxy)-4-ethenylbenzene |
95418-58-9 | 95% | 2.5g |
$29.0 | 2023-09-18 | |
Chemenu | CM360638-500g |
1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene |
95418-58-9 | 95%+ | 500g |
$1308 | 2024-07-18 | |
Enamine | EN300-18637-0.25g |
1-(tert-butoxy)-4-ethenylbenzene |
95418-58-9 | 95% | 0.25g |
$19.0 | 2023-09-18 | |
Apollo Scientific | OR315709-5g |
p-tert-Butoxystyrene |
95418-58-9 | 98% | 5g |
£24.00 | 2025-02-19 | |
Enamine | EN300-18637-10.0g |
1-(tert-butoxy)-4-ethenylbenzene |
95418-58-9 | 95% | 10.0g |
$64.0 | 2023-02-08 | |
1PlusChem | 1P0060RI-5g |
1-tert-butoxy-4-vinylbenzene |
95418-58-9 | 95% | 5g |
$38.00 | 2024-04-19 | |
Aaron | AR0060ZU-2.5g |
1-tert-butoxy-4-vinylbenzene |
95418-58-9 | 95% | 2.5g |
$53.00 | 2024-07-18 | |
Aaron | AR0060ZU-500mg |
1-tert-butoxy-4-vinylbenzene |
95418-58-9 | 95% | 500mg |
$52.00 | 2023-12-14 | |
abcr | AB575993-100ml |
4-tert-Butoxystyrene (stabilized with TBC), 98%; . |
95418-58-9 | 98% | 100ml |
€112.00 | 2024-08-02 |
1-(tert-butoxy)-4-ethenylbenzene طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline , Ferrous chloride Solvents: Toluene ; 8 h, 120 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , Tri-o-tolylphosphine Solvents: Acetonitrile
المراجع
- Improved preparation of 4-tert-butoxystyrene, Japan, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Catalysts: Triphenylphosphine , Aluminum chloride Solvents: Nitromethane ; 2 h, rt → 80 °C
المراجع
- Preparation of phenenyl compound, China, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Molybdate(42-), triacontakis[μ-(acetato-κO:κO′)]doheptacontaaquaoctacontahecta-μ… Solvents: Dimethyl sulfoxide ; 36 h
المراجع
- Light driven decarboxylative cross coupling of acrylic acid and iodobenzene using [Mo132] type Keplerate as catalystInorganica Chimica Acta, 2017, 460, 77-82,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Catalysts: sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C
المراجع
- Analysis of Homopolymer Distribution in a Polymer Blend Thin Film by Anomalous Grazing Incidence Small-Angle X-ray Scattering at the Bromine K-EdgeMacromolecules (Washington, 2021, 54(1), 488-498,
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- Photoresist compositions containing substituted organomethyl vinylaryl ether materials, United States, , ,
طريقة الإنتاج 7
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium bisulfate Catalysts: Tempo ; rt → 130 °C; 100 mm Hg, 130 °C; 130 °C → 180 °C; 180 °C; 30 min, 180 °C; 180 °C → 190 °C
المراجع
- Novel process for producing styrene compound, China, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 3 h, 0 °C; 0 °C → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 10 °C
المراجع
- Preparation of 4-tert-butoxystyrene, China, , ,
طريقة الإنتاج 10
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 60 °C
المراجع
- Slow release of organoboronic acids in cross-coupling reactions, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: 2-Methyl-2-butanol , Potassium phosphate Catalysts: 1,4-Bis(diphenylphosphino)butane , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Toluene ; rt → 100 °C; 2 h, 100 °C
المراجع
- Preparation of vinyl compounds using vinyl acetates as vinylation agents, Japan, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-44)-Aquadichloro[4,4′-[(2,6-pyridinediyl-κN)bis(methylene)]bis[morpholine-… Solvents: Toluene ; 12 h, 110 °C
المراجع
- Nickel(II)-catalyzed direct olefination of benzyl alcohols with sulfones with the liberation of H2Chemical Communications (Cambridge, 2019, 55(43), 6130-6133,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 100 °C
المراجع
- N-(Carboxymethyl)-N-methyl-glycinee-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Ethyl bromide , Magnesium Solvents: Tetrahydrofuran
1.2 Catalysts: Manganese dichloride Solvents: Tetrahydrofuran
1.2 Catalysts: Manganese dichloride Solvents: Tetrahydrofuran
المراجع
- Preparation of biphenyl-free tert-butoxystyrene, Japan, , ,
طريقة الإنتاج 16
رد فعل الشرط
المراجع
- Site-Selective Alkoxylation of Benzylic C-H Bonds by Photoredox CatalysisAngewandte Chemie, 2020, 59(1), 197-202,
طريقة الإنتاج 17
رد فعل الشرط
المراجع
- Preparation of p-tert-butoxystyrene as intermediate for drugs, agrochemicals, and monomers, Japan, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 100 °C
المراجع
- N-(Carboxymethyl)-N-methyl-glycinee-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-7,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 23 °C; 10 min, 23 °C
1.2 Reagents: Tripotassium phosphate Solvents: Water ; 23 °C; 6 h, 60 °C
1.2 Reagents: Tripotassium phosphate Solvents: Water ; 23 °C; 6 h, 60 °C
المراجع
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA BoronatesJournal of the American Chemical Society, 2009, 131(20), 6961-6963,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, 40 - 50 °C
1.2 Catalysts: Ferrous bromide ; 1 h, 20 - 30 °C
1.2 Catalysts: Ferrous bromide ; 1 h, 20 - 30 °C
المراجع
- Process for the production of styrene compound, and styrene compound free from biphenyl, United States, , ,
1-(tert-butoxy)-4-ethenylbenzene Raw materials
- chlorovinylmagnesium
- [4-(tert-butoxy)phenyl]methanol
- 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
- 4-(1,1-Dimethylethoxy)-alpha-methylbenzenemethanol
- 1,3,2-Dioxaborolane, 2-[4-(1,1-dimethylethoxy)phenyl]-
- 1-Bromo-4-tert-butoxybenzene
- p-Chlorostyrene
- Dimethyl sulfone
- 1-tert-Butoxy-4-chlorobenzene
- Tert-Butylmagnesium chloride
- 1-(tert-butoxy)-4-iodobenzene
1-(tert-butoxy)-4-ethenylbenzene Preparation Products
1-(tert-butoxy)-4-ethenylbenzene الوثائق ذات الصلة
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
95418-58-9 (1-(tert-butoxy)-4-ethenylbenzene) منتجات ذات صلة
- 105612-79-1(Benzene,1-(1,1-dimethylethoxy)-3-ethenyl-)
- 2287285-44-1(1-(cyclopropylmethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine)
- 2172532-53-3(1-(propan-2-yl)-1H-1,2,3-benzotriazol-4-ol)
- 23977-47-1(1H,2H,3H-pyrido2,3-b1,4thiazine)
- 1698260-01-3(1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-, methyl ester)
- 2248406-40-6(6-Bromo-4-(difluoromethyl)-2-methylquinoline)
- 1806262-56-5(Ethyl 6-fluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carboxylate)
- 2229649-76-5(2-methylhept-3-enenitrile)
- 1257551-28-2(3-4-(1-benzofuran-2-carbonyl)piperazin-1-yl-6-(pyridin-3-yl)pyridazine)
- 2193415-37-9(1-[4-(5-Chloro-2-pyrimidinyl)-1-piperidinyl]-2-propen-1-one)
الموردين الموصى بهم
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
(CAS:95418-58-9)4-tert-Butoxystyrene

نقاء:99%
كمية:Gram-Ton
الأسعار ($):استفسار
Amadis Chemical Company Limited
(CAS:95418-58-9)1-(tert-butoxy)-4-ethenylbenzene

نقاء:99%
كمية:500g
الأسعار ($):418.0